ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the difluoromethyl group in this compound makes it particularly interesting due to the unique properties imparted by fluorine atoms, such as increased lipophilicity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with a difluoromethylating agent. One common method involves the use of difluoromethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The compound may act on enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Methyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Uniqueness
Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 5-(difluoromethyl)-1-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-6(7(9)10)12(2)11-5/h4,7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVYTGAFLXSYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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